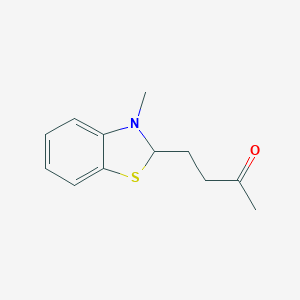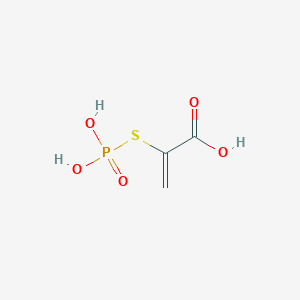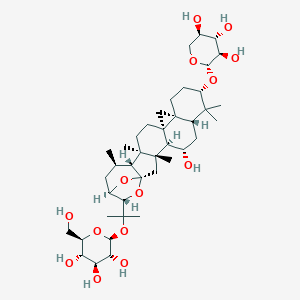
cycloorbicoside G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloorbicoside G is a natural product isolated from the roots of the plant Orbicella annularis, which belongs to the family of Euphorbiaceae. It has been found to have potential therapeutic properties, such as anti-inflammatory, anti-tumor, and immunomodulatory effects.
作用機序
The mechanism of action of Cycloorbicoside G is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It also interacts with various proteins, such as COX-2, iNOS, and caspase-3.
Biochemical and Physiological Effects:
Cycloorbicoside G has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. It also regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
実験室実験の利点と制限
Cycloorbicoside G has several advantages for lab experiments. It is a natural product and has low toxicity, making it suitable for in vitro and in vivo studies. However, its availability is limited, and its extraction and purification are time-consuming and expensive.
将来の方向性
There are several future directions for the study of Cycloorbicoside G. Firstly, its mechanism of action needs to be further elucidated. Secondly, its potential therapeutic properties need to be studied in more detail, particularly in animal models. Thirdly, its pharmacokinetic and pharmacodynamic properties need to be investigated to determine its suitability for clinical use. Finally, its synthesis method needs to be optimized to increase its yield and reduce its cost.
Conclusion:
In conclusion, Cycloorbicoside G is a natural product with potential therapeutic properties. It has anti-inflammatory, anti-tumor, and immunomodulatory effects. Its mechanism of action is not fully understood, but it modulates various signaling pathways and interacts with various proteins. It has several advantages for lab experiments, but its availability is limited, and its extraction and purification are time-consuming and expensive. There are several future directions for the study of Cycloorbicoside G, which may lead to the development of new drugs for the treatment of various diseases.
合成法
Cycloorbicoside G can be isolated from the roots of Orbicella annularis using various extraction techniques. The most commonly used method is the Soxhlet extraction method, which involves the use of solvents such as methanol, ethanol, and chloroform. The extracted material is then purified using column chromatography to obtain pure Cycloorbicoside G.
科学的研究の応用
Cycloorbicoside G has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anti-tumor effects by inducing apoptosis in cancer cells. Moreover, it has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and B cells.
特性
CAS番号 |
114317-53-2 |
|---|---|
製品名 |
cycloorbicoside G |
分子式 |
C41H66O14 |
分子量 |
783 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R,3S,4S,5S,7R,9S,12R,14S,17R,18R,19R,21R,22S)-5-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yloxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O14/c1-18-12-21-32(36(4,5)55-34-29(49)27(47)26(46)22(14-42)51-34)54-41(53-21)16-38(7)31-19(43)13-23-35(2,3)24(52-33-28(48)25(45)20(44)15-50-33)8-9-39(23)17-40(31,39)11-10-37(38,6)30(18)41/h18-34,42-49H,8-17H2,1-7H3/t18-,19+,20-,21-,22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32+,33+,34+,37-,38+,39-,40+,41-/m1/s1 |
InChIキー |
KTINGOVWVPSKNN-RQRKGEPUSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7C[C@@H]([C@H]6[C@@]4(C3)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O |
正規SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



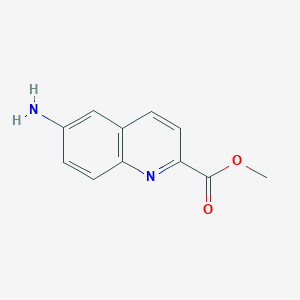
![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
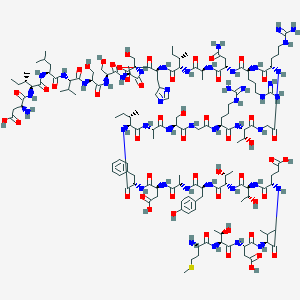
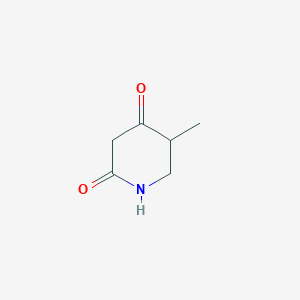
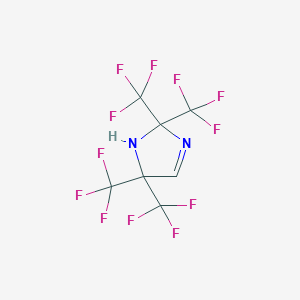
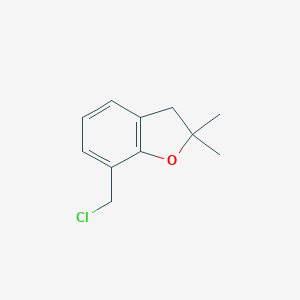
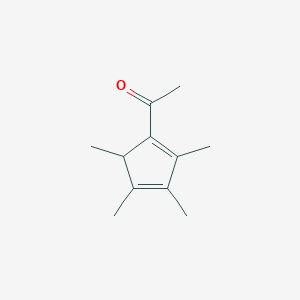
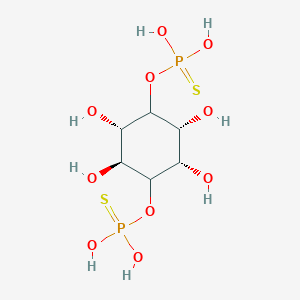
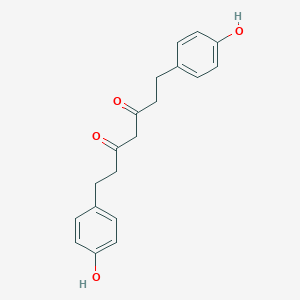

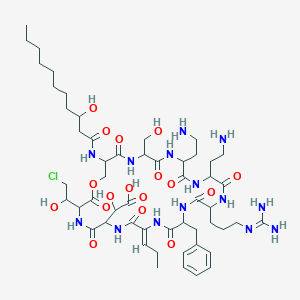
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
